

Head-to-head comparison of different EED inhibitors in clinical trials.

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Compound of Interest

Compound Name: *Mak683-CH₂CH₂cooh*

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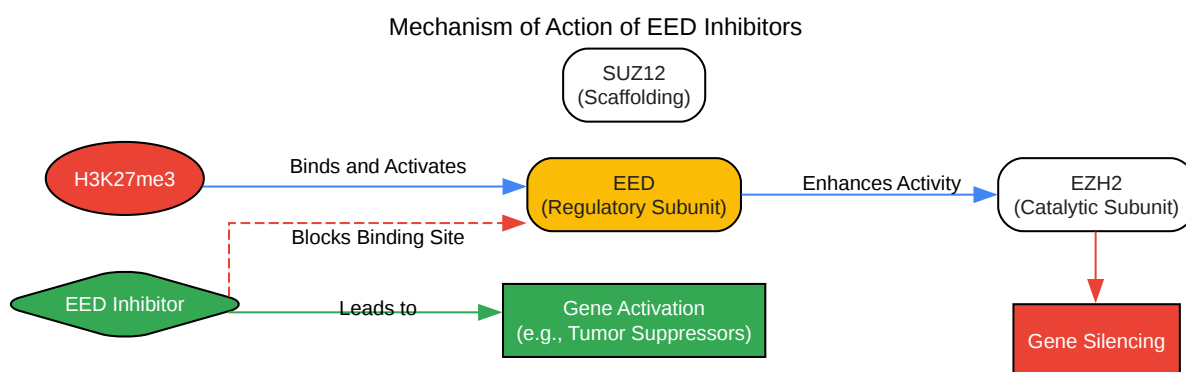
A comprehensive analysis of clinical-stage EED inhibitors, offering insights into their therapeutic potential and developmental progress for researchers, scientists, and drug development professionals.

In the landscape of epigenetic drug development, inhibitors targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), have emerged as a promising therapeutic strategy. By allosterically inhibiting the PRC2 complex, these molecules aim to reactivate aberrantly silenced tumor suppressor genes, offering a novel approach to cancer therapy and the treatment of other diseases. Several EED inhibitors have advanced into clinical trials, each with unique characteristics and targeting distinct indications. This guide provides a head-to-head comparison of four prominent EED inhibitors in clinical development: MAK683, APG-5918, FTX-6058, and ORIC-944, based on publicly available clinical trial data.

Mechanism of Action: A Shared Pathway

EED inhibitors function by disrupting the allosteric activation of the PRC2 complex. The PRC2 complex, comprising EZH2, SUZ12, and EED, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me₃), a key epigenetic mark associated with gene silencing. EED's role is to bind to existing H3K27me₃ marks, which in turn stabilizes and enhances the catalytic

activity of EZH2, the methyltransferase subunit. EED inhibitors bind to the H3K27me3-binding pocket of EED, preventing this interaction and thereby destabilizing the PRC2 complex and inhibiting its methyltransferase activity. This leads to the reactivation of previously silenced genes, including tumor suppressors.



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Mechanism of EED Inhibition

Clinical Trial Landscape: A Comparative Overview

The clinical development of EED inhibitors spans a range of indications, from various cancers to hemoglobinopathies. The following tables summarize the available quantitative data from the clinical trials of MAK683, FTX-6058, and ORIC-944. Data for APG-5918 is limited to preclinical and early clinical trial initiation information.

Table 1: Overview of EED Inhibitors in Clinical Trials

Inhibitor	Developer	Clinical Trial Identifier(s)	Primary Indication(s)	Current Development Phase
MAK683	Novartis	NCT02900651	Advanced Malignancies (DLBCL, Epithelioid Sarcoma, etc.)	Phase 1/2
APG-5918	Ascentage Pharma	NCT04894348, NCT05415098	Advanced Solid Tumors and Hematologic Malignancies	Phase 1
FTX-6058	Fulcrum Therapeutics	NCT04559853, NCT05169580	Sickle Cell Disease	Phase 1b
ORIC-944	ORIC Pharmaceuticals	NCT05413421	Metastatic Castration-Resistant Prostate Cancer (mCRPC)	Phase 1b

Table 2: Efficacy Data from Clinical Trials

Inhibitor	Trial	Patient Population	Key Efficacy Endpoint(s)	Results
MAK683	NCT02900651[1][2]	Advanced Malignancies (n=139)	Overall Response Rate (ORR), Median Progression-Free Survival (PFS)	ORR: 5.8% (90% CI: 2.52-11.03%). Median PFS: 1.9 months (90% CI: 1.8-2.3). Clinical activity observed in DLBCL and Epithelioid Sarcoma.
FTX-6058	PIONEER (Phase 1b)[3][4]	Sickle Cell Disease (n=16 in 12mg cohort)	Change in Fetal Hemoglobin (HbF) levels	Mean absolute increase in HbF of 8.6% from baseline at 12 weeks in the 12mg cohort.
ORIC-944	NCT05413421 (in combination with AR inhibitors)[5][6]	mCRPC (n=17)	PSA50 and PSA90 Response Rates	Confirmed PSA50 response rate: 47%. Confirmed PSA90 response rate: 24%.

Table 3: Safety and Tolerability Data from Clinical Trials

Inhibitor	Trial	Key Adverse Events (AEs)	Dose-Limiting Toxicities (DLTs)
MAK683	NCT02900651[1][2]	Neutropenia, thrombocytopenia, anemia (Grade 3/4). 70.5% of patients reported drug-related AEs.	Thrombocytopenia (4.9%), febrile neutropenia (3.3%).
FTX-6058	PIONEER (Phase 1b) [3]	Generally well-tolerated with no treatment-related serious AEs observed.	Not reported in the available data.
ORIC-944	NCT05413421[6]	Primarily mild to moderate gastrointestinal-related AEs (e.g., diarrhea). One Grade 3 diarrhea reported. No Grade 4 or 5 treatment-related AEs.	Not reported in the available data.

Experimental Protocols: A Glimpse into Clinical Trial Design

The design of clinical trials for EED inhibitors is tailored to their specific indications and developmental stages. Below are summaries of the methodologies for the key clinical trials cited.

MAK683 (NCT02900651)[3][7]

- Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.
- Objectives: The primary objectives of the Phase 1 portion were to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) and to assess the safety and tolerability of MAK683. The Phase 2 portion was intended to evaluate anti-tumor activity.

- Patient Population: Adult patients with advanced malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), nasopharyngeal carcinoma, gastric cancer, ovarian cancer, prostate cancer, and sarcoma, for whom no further effective standard treatment is available.
- Intervention: MAK683 administered orally, once or twice daily, in 28-day cycles.
- Key Assessments: Safety was monitored through the incidence and severity of adverse events (AEs) and dose-limiting toxicities (DLTs). Pharmacokinetics (PK) were assessed through sequential blood sampling. Pharmacodynamics (PD) were evaluated by measuring changes in H3K27me3 levels in peripheral blood monocytes and tumor biopsies. Efficacy was assessed by overall response rate (ORR) and progression-free survival (PFS).

FTX-6058 (PIONEER Trial - NCT04559853, NCT05169580) **[3][4][8]**

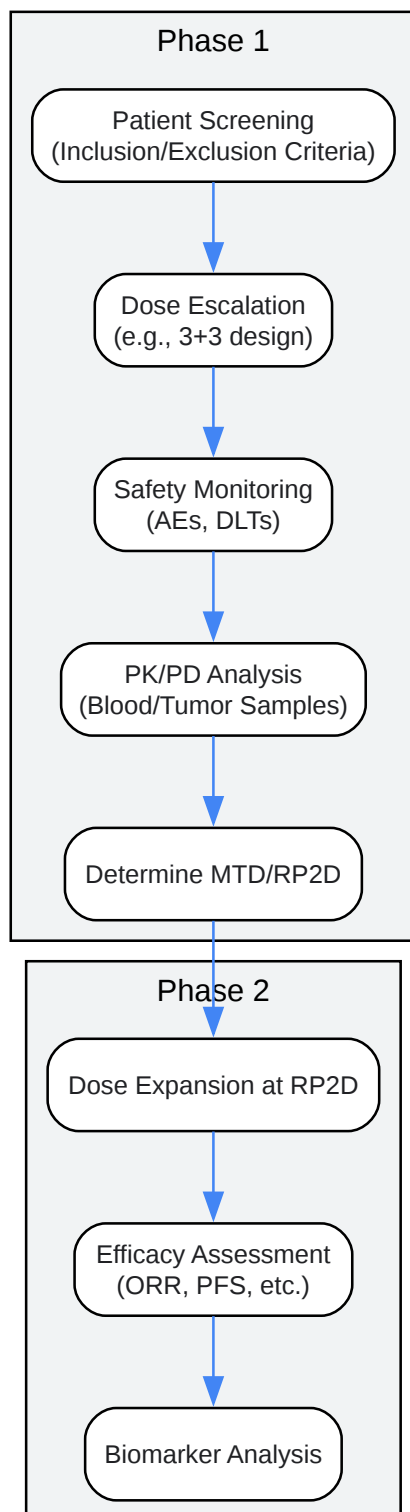
- Study Design: A Phase 1b, open-label, multi-center, dose-ranging study.
- Objectives: To establish proof-of-concept that an oral EED inhibitor can induce fetal hemoglobin (HbF) in people with sickle cell disease (SCD) and to assess the safety, tolerability, pharmacokinetics, and pharmacodynamic effects of FTX-6058.
- Patient Population: Adults with SCD.
- Intervention: FTX-6058 administered orally once daily at various dose levels (e.g., 2mg, 6mg, 12mg, 20mg).
- Key Assessments: The primary endpoints were safety and tolerability. The key efficacy endpoint was the change in HbF levels from baseline. Other assessments included markers of hemolysis and erythropoiesis.

ORIC-944 (NCT05413421)[5][6][9]

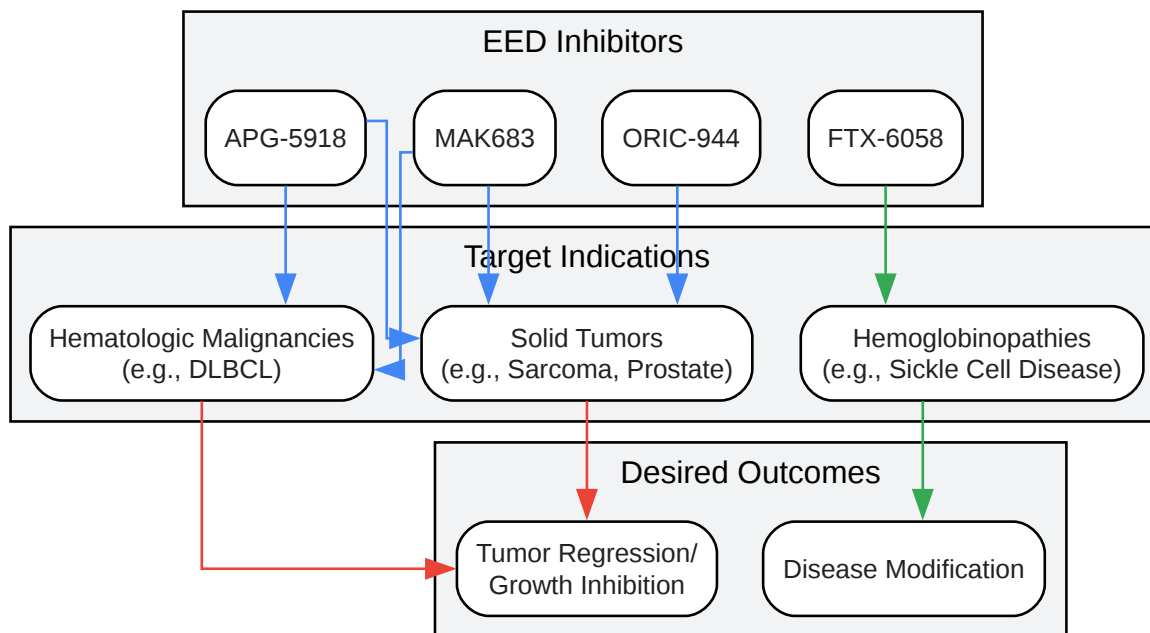
- Study Design: A Phase 1/1b, open-label, multicenter, dose-escalation and expansion study.
- Objectives: To establish the safety and preliminary antitumor activity of ORIC-944 as a single agent and in combination with Androgen Receptor Pathway Inhibitors (ARPIs).

- Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC).
- Intervention: ORIC-944 administered orally, once daily, as a single agent or in combination with ARPIs such as apalutamide or darolutamide.
- Key Assessments: Safety was the primary endpoint. Efficacy was assessed through prostate-specific antigen (PSA) response rates (PSA50 and PSA90), clinical benefit rate, objective response rate, and duration of response.

General Experimental Workflow for EED Inhibitor Clinical Trials



Logical Relationships of EED Inhibitor Development

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